molecular formula C22H22O2 B15449115 2-Benzyl-1,3-diphenylpropane-1,2-diol CAS No. 62640-69-1

2-Benzyl-1,3-diphenylpropane-1,2-diol

Cat. No.: B15449115
CAS No.: 62640-69-1
M. Wt: 318.4 g/mol
InChI Key: HLESYCGEQNOGDB-UHFFFAOYSA-N
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Description

2-Benzyl-1,3-diphenylpropane-1,2-diol (CAS 62640-69-1) is a diol derivative of interest in chemical synthesis and biocatalysis research. This compound features a propane backbone substituted with two phenyl groups at the 1 and 3 positions, a benzyl group at the 2 position, and hydroxyl groups at the 1 and 2 positions . The presence of these aromatic substituents contributes to the molecule's steric bulk and influences its physicochemical properties, such as lipophilicity and solubility, compared to simpler aliphatic diols . Sterically demanding phenylpropane-1,2-diols are of high interest as versatile synthons (building blocks) for the development of chemical catalysts, agrochemicals, and pharmaceuticals . The production of enantiomerically pure 1,2-diols is a significant area of research, as the presence of two chiral centers means that four stereoisomers can occur, making their chemical synthesis a complex task . Consequently, researchers are exploring enzymatic methods as a green chemistry alternative to traditional synthesis for producing such chiral, enantiomerically pure alcohols . As a diol, this compound's functional groups allow for diverse chemical reactions, making it a potential intermediate for constructing more complex molecular architectures . This product is designated For Research Use Only. It is not intended for diagnostic, therapeutic, or any human or veterinary applications .

Properties

CAS No.

62640-69-1

Molecular Formula

C22H22O2

Molecular Weight

318.4 g/mol

IUPAC Name

2-benzyl-1,3-diphenylpropane-1,2-diol

InChI

InChI=1S/C22H22O2/c23-21(20-14-8-3-9-15-20)22(24,16-18-10-4-1-5-11-18)17-19-12-6-2-7-13-19/h1-15,21,23-24H,16-17H2

InChI Key

HLESYCGEQNOGDB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC(CC2=CC=CC=C2)(C(C3=CC=CC=C3)O)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Differences

The key analogs for comparison include:

3-Phenylpropane-1,2-diol (CAS 17131-14-5, )

(2R)-3-(Benzyloxy)propane-1,2-diol (CAS 56552-80-8, )

Table 1: Structural and Molecular Comparison
Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Functional Groups
2-Benzyl-1,3-diphenylpropane-1,2-diol 1,3-Ph, 2-Bn, 1,2-OH Not provided ~288 (estimated) Diol, Aromatic
1,3-Diphenylpropane-1,2-diol 1,3-Ph, 1,2-OH C₁₅H₁₆O₂ 228.29 Diol, Aromatic
3-Phenylpropane-1,2-diol 3-Ph, 1,2-OH C₉H₁₂O₂ 152.19 Diol, Aromatic
(2R)-3-(Benzyloxy)propane-1,2-diol 3-BnO, 1,2-OH C₁₀H₁₄O₃ 182.22 Diol, Ether

Key Observations :

  • The benzyl group in this compound adds steric hindrance and lipophilicity compared to non-benzylated analogs like 1,3-diphenylpropane-1,2-diol.
  • Hydroxyl group positioning (1,2 vs. other positions) influences hydrogen bonding and solubility. For example, 3-phenylpropane-1,2-diol () has higher water solubility due to its smaller structure.
  • The ether group in (2R)-3-(benzyloxy)propane-1,2-diol () reduces polarity compared to diols, affecting reactivity in reduction or oxidation reactions.
Table 2: Reduction Efficiency of Carbonyl Precursors to Diols (Adapted from )
Entry Carbonyl Precursor Product Conversion (%) Selectivity (%)
5 1,3-Diphenylpropane-1,2-dione 1,3-Diphenylpropane-1,2-diol 96 97
3 1,2-Bis(4-methoxyphenyl)ethane-1,2-dione 1,2-Bis(4-methoxyphenyl)ethane-1,2-diol 97 97
6b Cinnamaldehyde 3-Phenyl-2-propen-1-ol 94 94

Key Findings :

  • Electron-withdrawing groups (e.g., methoxy in Entry 3) enhance reduction efficiency due to stabilized intermediates .
  • Benzyl vs.

Physicochemical and Application Differences

  • Solubility : 3-Phenylpropane-1,2-diol () is more water-soluble (polar hydroxyl groups dominate) than benzyl-containing analogs.
  • Thermal Stability : Benzyl and phenyl groups likely enhance thermal stability in this compound compared to aliphatic diols.
  • Biological Activity : Polyethylene glycol analogs () show low toxicity and biodegradability, but aromatic diols like this compound may exhibit different bioaccumulation profiles due to higher lipophilicity .

Q & A

Q. How can prior studies be replicated with improved methodological rigor?

  • Methodological Answer : Follow a three-step framework:

Literature meta-analysis : Identify gaps in reported protocols (e.g., unreported stirring rates).

Enhanced controls : Include internal standards (e.g., deuterated analogs) for quantitative NMR.

Open-data validation : Share raw spectra/chromatograms via repositories for peer verification .

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